3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrate;hydrochloride is a complex organic compound that belongs to the class of aromatic ketones. It is known for its significant biological and pharmacological activities. This compound is often used in scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzimidazole moiety. The final step involves the addition of the 4-fluorophenyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can help achieve consistent production. Quality control measures are essential to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benperidol: Another compound with a similar structure, known for its antipsychotic properties.
Droperidol: Used as an antiemetic and antipsychotic agent.
Fentanyl: A potent opioid analgesic with a different primary use but similar structural features.
Uniqueness
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one stands out due to its unique combination of a piperidine ring, benzimidazole moiety, and 4-fluorophenyl group. This unique structure contributes to its distinct pharmacological profile and makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H27ClFN3O3 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrate;hydrochloride |
InChI |
InChI=1S/C22H24FN3O2.ClH.H2O/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28;;/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28);1H;1H2 |
InChI Key |
IHWMQHQRDMYWCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.